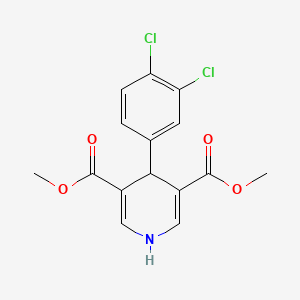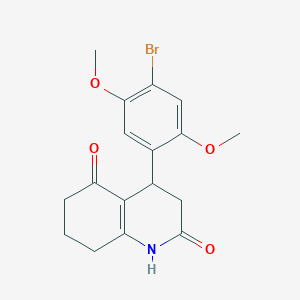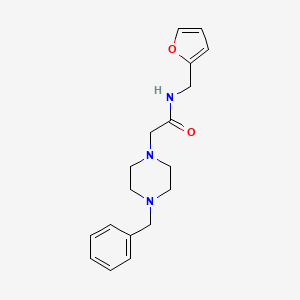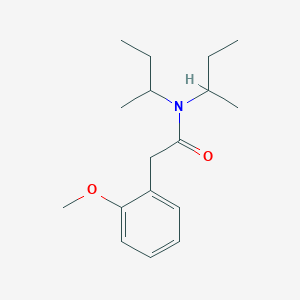
N~1~-cycloheptyl-N~2~-methyl-N~1~-propylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-cycloheptyl-N~2~-methyl-N~1~-propylglycinamide (CMP) is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. CMP is a non-peptide molecule that acts as a selective antagonist of the neuropeptide Y (NPY) Y~2~ receptor. The NPY system plays an important role in the regulation of appetite, energy balance, and stress response, making CMP a promising tool for studying these physiological processes.
Mechanism of Action
N~1~-cycloheptyl-N~2~-methyl-N~1~-propylglycinamide acts as a selective antagonist of the NPY Y~2~ receptor, which is widely expressed in the brain and peripheral tissues. NPY is a potent orexigenic peptide that stimulates food intake and energy storage, and the Y~2~ receptor has been implicated in the regulation of these processes. By blocking the Y~2~ receptor, this compound can reduce food intake and promote weight loss in animal models.
Biochemical and physiological effects
In addition to its effects on food intake and body weight, this compound has been shown to modulate a number of other physiological processes. For example, this compound can reduce plasma glucose levels and improve insulin sensitivity in animal models of diabetes, suggesting that it may have potential as a therapeutic agent for metabolic disorders. This compound has also been shown to modulate the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the regulation of stress responses.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-cycloheptyl-N~2~-methyl-N~1~-propylglycinamide in lab experiments is its selectivity for the NPY Y~2~ receptor, which allows for precise manipulation of this signaling pathway. However, one limitation of this compound is its relatively low potency compared to other NPY receptor antagonists, which may require higher doses or longer treatment durations to achieve desired effects. Additionally, the effects of this compound may vary depending on the species and strain of animal used, as well as the specific experimental conditions.
Future Directions
There are numerous potential future directions for research on N~1~-cycloheptyl-N~2~-methyl-N~1~-propylglycinamide and its applications. One area of interest is the development of more potent and selective NPY Y~2~ receptor antagonists, which may have greater therapeutic potential for obesity and related conditions. Another area of interest is the exploration of the role of the NPY system in other physiological processes, such as sleep and circadian rhythms. Finally, the use of this compound in combination with other compounds or therapies may also be an area of future research, particularly in the context of metabolic disorders and stress-related conditions.
Synthesis Methods
N~1~-cycloheptyl-N~2~-methyl-N~1~-propylglycinamide can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. One common approach for SPPS involves coupling the N~1~-cycloheptyl-N~2~-methyl-N~1~-propylglycine building block to a resin-bound peptide chain, followed by deprotection and purification steps. Solution-phase synthesis can also be used to prepare this compound, typically involving the condensation of the appropriate amine and acid precursors under suitable conditions.
Scientific Research Applications
N~1~-cycloheptyl-N~2~-methyl-N~1~-propylglycinamide has been used extensively in scientific research, particularly in the field of obesity and metabolic disorders. Studies have shown that this compound can reduce food intake and body weight in animal models, suggesting that it may have potential as a therapeutic agent for obesity and related conditions. This compound has also been shown to modulate stress responses and anxiety-like behaviors, highlighting its potential role in the regulation of emotional states.
properties
IUPAC Name |
N-cycloheptyl-2-(methylamino)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-3-10-15(13(16)11-14-2)12-8-6-4-5-7-9-12/h12,14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDXWXPDTBDWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCCCCC1)C(=O)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-ethyl-5-methyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5417260.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5417267.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5417284.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5417289.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5417291.png)
![6-(5-bromo-2-furyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5417299.png)
![(3S*,4R*)-1-[(8-chloroquinolin-2-yl)methyl]-3-ethyl-4-methylpiperidin-4-ol](/img/structure/B5417306.png)

![4-iodo-N'-[(2-phenoxypropanoyl)oxy]benzenecarboximidamide](/img/structure/B5417327.png)
![6-[2-(1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5417332.png)


![2-(2-chlorobenzyl)-4-[(3-isopropyl-5-isoxazolyl)carbonyl]morpholine](/img/structure/B5417350.png)